

The Critical Role of Oxygen Stoichiometry and Defects in LaNiO_3 : A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum nickel oxide*

Cat. No.: B13748301

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum nickelate (LaNiO_3) is a perovskite oxide of significant interest due to its unique electronic and catalytic properties. Unlike other rare-earth nickelates, stoichiometric LaNiO_3 exhibits metallic behavior at all temperatures. However, its physical and chemical characteristics are profoundly influenced by oxygen stoichiometry and the presence of defects. The ability to control oxygen vacancies ($\text{LaNiO}_3-\delta$) allows for the tuning of its electrical conductivity, magnetic properties, and catalytic activity, making it a versatile material for applications ranging from electrodes in solid oxide fuel cells to advanced catalysts. This technical guide provides an in-depth exploration of oxygen stoichiometry and defects in LaNiO_3 , presenting quantitative data, detailed experimental protocols, and visualizations of key concepts to aid researchers in this field.

The Impact of Oxygen Non-Stoichiometry on $\text{LaNiO}_3-\delta$ Properties

The creation of oxygen vacancies in the LaNiO_3 lattice leads to a reduction in the formal oxidation state of nickel from Ni^{3+} towards Ni^{2+} to maintain charge neutrality. This change in the Ni valence state has a direct impact on the material's structural and electrical properties.

Structural Changes

The introduction of oxygen vacancies causes a distortion in the perovskite lattice. First-principles calculations have shown that the unit cell volume and the c/a ratio of tetragonal $\text{LaNiO}_3\text{-}\delta$ are dependent on the oxygen vacancy concentration (δ). Generally, the c/a ratio decreases as δ increases.^{[1][2]} The unit cell volume, however, can exhibit a more complex behavior, initially remaining stable or slightly increasing before decreasing at higher oxygen vacancy concentrations.^{[1][3]}

Table 1: Theoretical Lattice Parameters of Tetragonal $\text{LaNiO}_3\text{-}\delta$ as a Function of Oxygen Vacancy Concentration (δ)

Oxygen Vacancy Concentration (δ)	c/a ratio	Normalized Unit Cell Volume (V/V_0)
0.0	~1.00	1.00
0.2	~0.97	~1.00
0.4	~0.92	~1.00
0.5	~0.90	~0.99
0.8	~0.86	~0.96
1.0	~0.85	~0.92

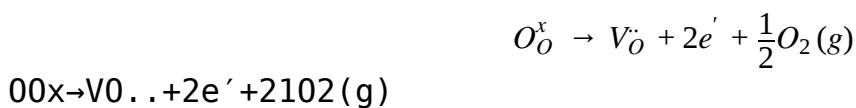
Data sourced from first-principles calculations.^{[1][2]}

Electrical Properties

Stoichiometric LaNiO_3 is a metallic conductor. However, the introduction of oxygen vacancies leads to a decrease in conductivity, with a metal-to-insulator transition (MIT) occurring at a critical vacancy concentration.^[2] This transition is attributed to the localization of charge carriers and the reduction of Ni^{3+} ions, which are essential for the metallic behavior.^[2]

Table 2: Electrical Resistivity of $\text{LaNiO}_3\text{-}\delta$ Thin Films

Deposition/Annealing Conditions	Room Temperature Resistivity ($\Omega\cdot\text{cm}$)
Nearly stoichiometric $\text{LaNiO}_3/\text{LaAlO}_3$	1.09×10^{-3}
Bulk LaNiO_3	2.5×10^{-3}
NiO-rich $\text{LaNiO}_3/\text{LaAlO}_3$	$> 1.09 \times 10^{-3}$
La_2O_3 -rich $\text{LaNiO}_3/\text{LaAlO}_3$	$> 1.09 \times 10^{-3}$
Data is illustrative and can vary based on synthesis method and film quality. [4]	


Defect Chemistry in $\text{LaNiO}_3-\delta$

The formation of defects in LaNiO_3 can be described using Kröger-Vink notation. The primary defect is the oxygen vacancy, which is charge-compensated by the reduction of Ni^{3+} to Ni^{2+} .

The formation of a doubly charged oxygen vacancy (

) can be represented as:

The two electrons released can be localized on two neighboring Ni^{3+} sites, reducing them to Ni^{2+} :

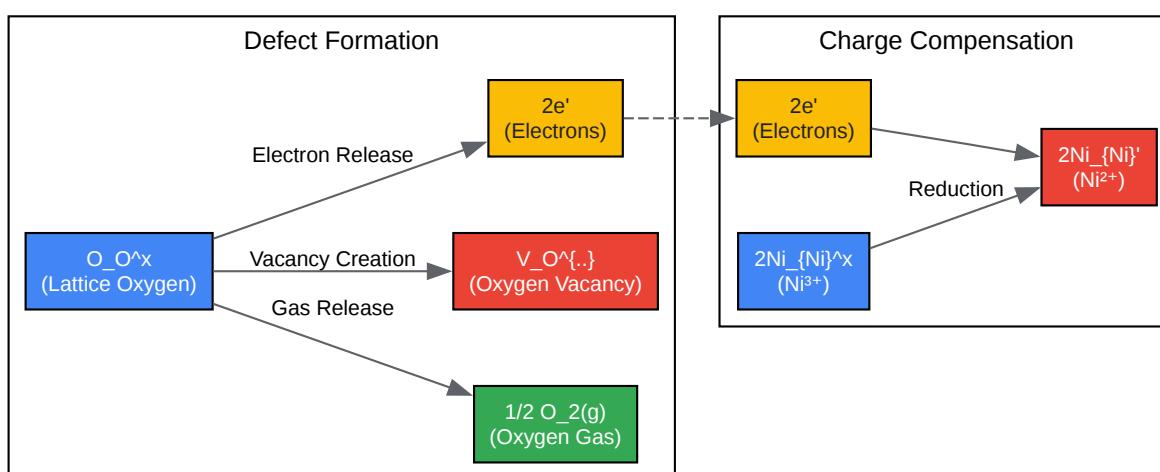
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="ng-star-inserted display">>

Combining these, the overall defect reaction for the formation of an oxygen vacancy is:

ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="ng-star-inserted display">>

In this notation, `ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="ng-star-inserted display">`

represents a neutral Ni^{3+} ion on a Ni site, `ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="ng-star-inserted display">`


represents a Ni^{2+} ion on a Ni site with a net negative charge relative to the lattice,

is a neutral oxygen ion on an oxygen site, and

is an oxygen vacancy with a double positive charge.

[Click to download full resolution via product page](#)

Figure 1: Defect formation and charge compensation in $\text{LaNiO}_3\text{-}\delta$.

Experimental Protocols for Characterization

Accurate characterization of oxygen stoichiometry and defects is crucial for understanding and tuning the properties of $\text{LaNiO}_3\text{-}\delta$. The following are detailed protocols for key experimental techniques.

Synthesis of Oxygen-Deficient $\text{LaNiO}_3\text{-}\delta$ via Hydrogen Reduction

This protocol describes a common method for creating oxygen vacancies in a controlled manner.

[Click to download full resolution via product page](#)

Figure 2: Workflow for synthesizing $\text{LaNiO}_3\text{-}\delta$ by hydrogen reduction.

Procedure:

- Place a known mass of stoichiometric LaNiO_3 powder in an alumina boat.
- Position the boat in the center of a tube furnace.
- Purge the furnace tube with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove air and moisture.
- While maintaining the inert gas flow, heat the furnace to the desired reduction temperature (typically between 300°C and 500°C). The specific temperature will influence the final oxygen deficiency, δ .
- Once the temperature has stabilized, introduce a reducing gas mixture, such as 5% H_2 in Ar , at a controlled flow rate.

- Hold the sample at this temperature for a predetermined duration. The time will also affect the value of δ .
- After the reduction period, switch the gas flow back to the pure inert gas.
- Cool the furnace down to room temperature under the inert atmosphere.
- The resulting powder is oxygen-deficient $\text{LaNiO}_3\text{-}\delta$. The value of δ can be determined using techniques like thermogravimetric analysis or iodometric titration.

Thermogravimetric Analysis (TGA) for Oxygen Content Determination

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For $\text{LaNiO}_3\text{-}\delta$, it is used to determine the oxygen content by reducing the sample to its constituent oxides and metal.

Procedure:

- Calibrate the TGA instrument for mass and temperature.
- Place a precisely weighed amount of the $\text{LaNiO}_3\text{-}\delta$ sample (typically 10-20 mg) into a TGA crucible (e.g., alumina or platinum).
- Place the crucible in the TGA furnace.
- Purge the furnace with an inert gas (e.g., Argon) to establish an inert atmosphere.
- Heat the sample to a temperature where any adsorbed water or carbonates are removed (e.g., 150-200°C) and hold until the weight stabilizes.
- Switch the gas to a reducing atmosphere (e.g., 5% H_2 in Ar).
- Heat the sample at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 900-1000°C) to ensure complete reduction of $\text{LaNiO}_3\text{-}\delta$ to La_2O_3 and metallic Ni. The reaction is:
$$2\text{LaNiO}_3\text{-}\delta + (3-2\delta)\text{H}_2 \rightarrow \text{La}_2\text{O}_3 + 2\text{Ni} + (3-2\delta)\text{H}_2\text{O}$$
- Hold at the final temperature until the mass is constant.

- The initial and final masses are used to calculate the oxygen content ($3-\delta$).

Iodometric Titration for $\text{Ni}^{3+}/\text{Ni}^{2+}$ Ratio Determination

Iodometric titration is a chemical method to determine the average oxidation state of a transition metal in an oxide. This allows for the calculation of the oxygen stoichiometry.

Procedure:

- Accurately weigh a known amount of the $\text{LaNiO}_3-\delta$ sample (e.g., 20-50 mg).
- Dissolve the sample in a deaerated acidic solution (e.g., HCl) in a flask purged with an inert gas (e.g., N_2) to prevent oxidation by air.
- Add an excess of potassium iodide (KI) solution to the dissolved sample. The Ni^{3+} ions will oxidize the iodide ions (I^-) to iodine (I_2): $2\text{Ni}^{3+} + 2\text{I}^- \rightarrow 2\text{Ni}^{2+} + \text{I}_2$.
- Titrate the liberated iodine with a standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution: $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$.
- As the endpoint is approached (the solution turns pale yellow), add a starch indicator. The solution will turn dark blue.
- Continue the titration until the blue color disappears, which indicates the endpoint.
- The amount of sodium thiosulfate solution used is proportional to the amount of Ni^{3+} in the original sample. This allows for the calculation of the $\text{Ni}^{3+}/\text{Ni}^{2+}$ ratio and, consequently, the oxygen deficiency δ .^[5]

X-ray and Neutron Diffraction

X-ray diffraction (XRD) and neutron diffraction are powerful techniques for determining the crystal structure and lattice parameters of $\text{LaNiO}_3-\delta$. Rietveld refinement of the diffraction patterns can provide precise values for the lattice constants, which, as shown in Table 1, are correlated with the oxygen content.^[6] Neutron diffraction is particularly sensitive to the positions of oxygen atoms, making it a valuable tool for studying oxygen vacancies.

X-ray Absorption Spectroscopy (XAS)

XAS is a sensitive probe of the local electronic and geometric structure. By analyzing the X-ray Absorption Near Edge Structure (XANES) at the Ni K-edge or L-edge, the formal oxidation state of nickel can be determined.[7][8][9] This provides a direct measure of the Ni^{3+} to Ni^{2+} ratio, which is directly related to the oxygen stoichiometry.

Conclusion

The control and characterization of oxygen stoichiometry and defects in LaNiO_3 are paramount for harnessing its full potential in various technological applications. Oxygen vacancies act as a key tuning parameter for its electronic and catalytic properties. This guide has provided a comprehensive overview of the effects of oxygen non-stoichiometry, the underlying defect chemistry, and detailed experimental protocols for the synthesis and characterization of $\text{LaNiO}_3\text{-}\delta$. By utilizing these methods, researchers can gain a deeper understanding and precise control over this fascinating and versatile material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. usptechologies.com [usptechologies.com]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. X-ray Absorption Study of $\text{LaNi}_{1-x}\text{Mn}_x\text{O}_3+\delta$ Perovskites [esrf.fr]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Critical Role of Oxygen Stoichiometry and Defects in LaNiO_3 : A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13748301#oxygen-stoichiometry-and-defects-in-lanio3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com